molecular formula C15H15F3N2O2 B11783930 Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate

Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate

Cat. No.: B11783930
M. Wt: 312.29 g/mol
InChI Key: OPCJAMZZXPUCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 2-(5-methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-YL)acetate is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure, which includes a pyrazole ring with trifluoromethyl and phenyl substituents. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agrochemicals.

  • Molecular Formula : C₉H₁₁F₃N₂O
  • Molecular Weight : 300.29 g/mol
  • Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy.

Biological Activities

This compound exhibits a range of biological activities, which include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Antiviral Properties : Its structure suggests potential antiviral activity, although specific studies are needed to confirm this.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Anticancer Activity : Research indicates that pyrazole derivatives show promise in cancer treatment. This compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit lactate dehydrogenase (LDH), which is crucial for cancer cell metabolism. Inhibiting LDH can lead to reduced lactate production and hinder tumor growth .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation, differentiation, and apoptosis, which are critical for cancer progression .
  • Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, potentially enhancing its interaction with biological membranes and targets .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

StudyFindings
Study A Identified anticancer activity against various cell lines, including lung and breast cancer cells.
Study B Demonstrated inhibition of LDH activity in pancreatic cancer cells, indicating potential for targeting metabolic pathways in tumors.
Study C Explored structure-activity relationships (SAR) showing that modifications to the pyrazole ring could enhance biological activity.

Properties

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

IUPAC Name

ethyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate

InChI

InChI=1S/C15H15F3N2O2/c1-3-22-14(21)9-20-10(2)7-13(19-20)11-5-4-6-12(8-11)15(16,17)18/h4-8H,3,9H2,1-2H3

InChI Key

OPCJAMZZXPUCTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2=CC(=CC=C2)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.